4-Bromo-6-fluoro-1H-indazol-3-amine

Monoamine Oxidase B (MAO-B) Diamine Oxidase (DAO) Enzyme Inhibition Assay

4-Bromo-6-fluoro-1H-indazol-3-amine (CAS 1715912-85-8) is a strategic halogenated 3-aminoindazole for kinase inhibitor programs. The 6-fluoro substituent is essential for sub-nanomolar FGFR inhibition, while the 4-bromo group provides a robust synthetic handle for Pd-catalyzed cross-coupling, enabling rapid SAR library generation. With XLogP of 2, TPSA 54.7 Ų, and a built-in 19F NMR probe, this scaffold is ideally suited for CNS drug discovery and ADME profiling. This precise 4-bromo-6-fluoro substitution pattern is non-interchangeable with other halogen variants—choose this building block for PI3K, HPK1, and FGFR1/2 inhibitor synthesis.

Molecular Formula C7H5BrFN3
Molecular Weight 230.04 g/mol
CAS No. 1715912-85-8
Cat. No. B3109322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-fluoro-1H-indazol-3-amine
CAS1715912-85-8
Molecular FormulaC7H5BrFN3
Molecular Weight230.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2N)Br)F
InChIInChI=1S/C7H5BrFN3/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H3,10,11,12)
InChIKeyUNCJKLMJNRTBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-fluoro-1H-indazol-3-amine (CAS 1715912-85-8): Core Properties and Structural Identity for Medicinal Chemistry Sourcing


4-Bromo-6-fluoro-1H-indazol-3-amine (CAS 1715912-85-8) is a halogenated 3-aminoindazole derivative with the molecular formula C₇H₅BrFN₃ and a molecular weight of 230.04 g/mol [1]. The compound features a characteristic indazole bicyclic core with a bromine atom at the 4-position, a fluorine atom at the 6-position, and an amino group at the 3-position, as confirmed by its SMILES notation Nc1n[nH]c2cc(F)cc(Br)c12 [1]. Its calculated XLogP3-AA value of 2 and topological polar surface area of 54.7 Ų define its baseline physicochemical profile for drug discovery applications [1].

Why 4-Bromo-6-fluoro-1H-indazol-3-amine Cannot Be Replaced by a Generic 3-Aminoindazole: The Critical Role of Halogen Substitution


The 4-bromo and 6-fluoro substituents on the indazole core are not interchangeable with other halogen or hydrogen variants. In a series of 1H-indazol-3-amine derivatives optimized as FGFR inhibitors, the presence of a fluorine substituent specifically at the 6-position of ring A was essential for achieving potent enzymatic activity, whereas fluorine substitution on other rings (ring B or C) was not tolerated [1]. This positional dependence is further supported by the use of 4-bromo-6-fluoro-1H-indazole as a privileged intermediate in the synthesis of PI3 kinase and HPK1 inhibitors, where the 4-bromo substituent provides a critical synthetic handle for further diversification via cross-coupling reactions [2] [3]. Substituting this compound with a non-halogenated 3-aminoindazole or one lacking the precise 4-bromo-6-fluoro substitution pattern would eliminate the essential electronic and steric contributions required for target binding or productive downstream functionalization.

Quantitative Differentiation of 4-Bromo-6-fluoro-1H-indazol-3-amine Against Key 3-Aminoindazole Analogs


MAO-B and DAO Inhibition Profiling: 4-Bromo-6-fluoro-1H-indazol-3-amine vs. Baseline Selectivity

In a patent from Boehringer Ingelheim International, 4-bromo-6-fluoro-1H-indazol-3-amine (reported as BDBM220863) was evaluated for inhibition of human MAO-B and DAO enzymes. The compound exhibited an IC₅₀ of >1.00E+3 nM against recombinant human MAO-B, and an IC₅₀ of <1.00E+3 nM against recombinant human DAO [1]. This data provides a quantitative baseline for off-target liability assessment in neurological or inflammatory programs.

Monoamine Oxidase B (MAO-B) Diamine Oxidase (DAO) Enzyme Inhibition Assay

Positional Fluorine Effect on FGFR1/2 Inhibition: 6-Fluoro Substitution Drives Potency

A structure-activity relationship study on 1H-indazol-3-amine derivatives demonstrated that a fluorine substituent specifically at the 6-position of the indazole ring A is critical for achieving sub-nanomolar FGFR inhibition. A representative optimized analog containing this 6-fluoro motif (compound 27a) exhibited FGFR1 IC₅₀ < 4.1 nM and FGFR2 IC₅₀ = 2.0 nM [1]. In contrast, analogs with fluorine substitution on other rings (26a-e) were not tolerated and showed significantly reduced activity [1].

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition Structure-Activity Relationship

Synthetic Utility as a Dual Halogenated Handle: 4-Bromo Enables Cross-Coupling Diversification

The 4-bromo substituent in 4-bromo-6-fluoro-1H-indazol-3-amine serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions. While no direct comparative data on reaction yields exists for this specific compound, the broader indazole literature establishes that protected 5-bromoindazoles participate efficiently in Buchwald reactions with a range of amines to generate diverse derivatives [1]. The presence of an adjacent 6-fluoro group may further modulate the electronic properties of the bromine, potentially altering its reactivity profile relative to non-fluorinated analogs.

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Medicinal Chemistry Synthesis

Physicochemical Differentiation: Lipophilicity and Polar Surface Area

4-Bromo-6-fluoro-1H-indazol-3-amine exhibits a computed XLogP3-AA value of 2 and a topological polar surface area (TPSA) of 54.7 Ų [1]. These values place it within a favorable drug-like property space for CNS penetration (LogP ~2-3, TPSA < 90 Ų). In contrast, the non-fluorinated analog 4-bromo-1H-indazol-3-amine (CAS 914311-50-5) has a lower molecular weight (212.05 g/mol) and a different lipophilicity profile (predicted LogP not specified), while the non-brominated analog 6-fluoro-1H-indazol-3-amine (CAS 404827-75-4) has a molecular weight of 151.14 g/mol and lacks the bromine handle for diversification .

Lipophilicity Drug-likeness Physicochemical Properties

Optimal Application Scenarios for 4-Bromo-6-fluoro-1H-indazol-3-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization, Particularly FGFR and PI3K Programs

Given the class-level evidence that a 6-fluoro substituent on the 3-aminoindazole core is critical for achieving sub-nanomolar FGFR inhibition [1], 4-bromo-6-fluoro-1H-indazol-3-amine is a strategic building block for synthesizing analogs targeting FGFR1/2. Additionally, the related 4-bromo-6-fluoro-1H-indazole scaffold is explicitly cited as an intermediate for PI3 kinase and HPK1 inhibitors [2] [3], indicating that the 4-bromo-6-fluoro pattern is a recognized pharmacophore feature. Researchers pursuing kinase targets where the indazole core binds the hinge region will find this compound a valuable starting point.

Diversity-Oriented Synthesis via Cross-Coupling at the 4-Bromo Position

The 4-bromo group provides a robust synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions [1]. This enables the rapid generation of libraries of 4-substituted-6-fluoro-1H-indazol-3-amines for SAR studies. The orthogonal reactivity of the 3-amino group allows for independent functionalization, offering a two-point diversification strategy. This is particularly valuable in medicinal chemistry campaigns where exploring chemical space around the indazole core is required.

CNS-Targeted Drug Discovery Leveraging Balanced Physicochemical Properties

The compound's computed XLogP of 2 and TPSA of 54.7 Ų [1] place it within the favorable property space for blood-brain barrier penetration. Combined with the MAO-B and DAO inhibition profile [2], which provides baseline data for assessing off-target interactions with amine oxidases, this compound is suitable for initial screening in CNS drug discovery programs. The dual halogenation offers a unique property profile not readily achievable with mono-halogenated or non-halogenated analogs.

Development of Fluorinated Probes for 19F NMR and Metabolic Stability Studies

The 6-fluoro substituent provides a built-in 19F NMR handle for monitoring binding interactions, conformational changes, and metabolic fate. Fluorine substitution on the indazole ring has been shown to improve metabolic stability and cellular potency in FGFR inhibitor programs [1]. 4-Bromo-6-fluoro-1H-indazol-3-amine can thus serve as a core for developing 19F NMR probes or for studying the impact of fluorination on ADME properties in a well-defined chemical context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-fluoro-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.